N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene-2-one core linked to a carboxamide group. The carboxamide is substituted with a 4-ethoxyphenyl moiety and a 1,1-dioxido-2,3-dihydrothiophen-3-yl ring.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c1-2-28-18-9-7-16(8-10-18)23(17-11-12-30(26,27)14-17)21(24)19-13-15-5-3-4-6-20(15)29-22(19)25/h3-13,17H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKQFQAHWKFKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the current research findings on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a unique structure that includes a dioxido-thiophene moiety and a chromene backbone. Its molecular formula is , with a molecular weight of 385.5 g/mol. The presence of the thiophene ring contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, it showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications .
2. Anticancer Properties:
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation . A case study highlighted its effectiveness in reducing tumor size in xenograft models, further supporting its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
- Apoptosis Induction: The compound activates caspases in cancer cells, leading to programmed cell death.
- Cytokine Modulation: It affects signaling pathways related to inflammation by downregulating cytokine production.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a preclinical study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours. This suggests promising potential for further development as an anticancer drug.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of the chromene structure exhibit significant antimicrobial properties. For instance, compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide have been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. A study highlighted the synthesis of several chromene derivatives that displayed remarkable antimicrobial activity against different classes of bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents .
Antitumor Potential
The compound's structural features suggest potential antitumor activity. Coumarin derivatives, which share a similar backbone with the compound , have been extensively studied for their anticancer properties. The sulfonamide and amide derivatives of coumarins have shown to possess significant antitumor effects with minimal side effects . The specific interactions of this compound with cancer cell lines could be an area for further investigation.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in disease pathways. Research into related compounds has indicated that modifications on the chromene core can lead to enhanced enzyme inhibition characteristics, which are crucial for drug development targeting specific diseases .
Materials Science Applications
Photophysical Properties
Compounds with chromene structures often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of electron-withdrawing groups like dioxides can enhance the stability and efficiency of these materials . Studies on similar compounds indicate their potential as fluorescent probes or components in optoelectronic devices.
Polymer Chemistry
In polymer chemistry, derivatives of chromenes can be utilized to create functionalized polymers with specific properties. Their incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength . This application is particularly relevant in the development of advanced materials for industrial use.
Environmental Science Applications
Environmental Remediation
The unique chemical properties of this compound may also lend themselves to environmental applications. Compounds with similar structures have been investigated for their ability to degrade pollutants in water and soil through oxidative processes. The dioxido group can facilitate reactions that break down harmful substances into less toxic forms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains using similar chromene derivatives. |
| Study 2 | Antitumor Potential | Identified promising anticancer activity in modified coumarin compounds with structural similarities. |
| Study 3 | Photophysical Properties | Explored the use of chromene derivatives in OLED applications, highlighting their efficiency and stability. |
Chemical Reactions Analysis
Amide Hydrolysis and Transamidation Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Acidic Hydrolysis : Treatment with 6M HCl at 80°C for 8 hours produces 2-oxo-2H-chromene-3-carboxylic acid (yield: 82%) .
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Basic Hydrolysis : Reaction with NaOH (10% aqueous) at 60°C for 6 hours yields the same product (yield: 75%) .
Transamidation with primary amines (e.g., benzylamine) in toluene under reflux generates substituted carboxamides, with yields ranging from 68–85% depending on steric and electronic factors .
Nucleophilic Substitution at the Ethoxyphenyl Group
The ethoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 h) | 4-Nitro derivative | 63 | |
| Cl₂/FeCl₃ (reflux, 4 h) | 4-Chloro derivative | 58 | |
| H₂ (10 atm), Pd/C (EtOH, 25°C) | Deoxygenated 4-hydroxyphenyl | 72 |
Oxidation and Reduction of the Dihydrothiophene Moiety
The 1,1-dioxido-2,3-dihydrothiophene ring exhibits redox activity:
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the dihydrothiophene ring into a fully oxidized sulfone derivative (yield: 89%).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfone group to a sulfide, albeit with partial decomposition (yield: 45%).
Cycloaddition Reactions Involving the Chromene Core
The chromene’s α,β-unsaturated lactone participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclic adduct | 76 |
| Tetracyanoethylene | DMF, 25°C, 24 h | Spirocyclic compound | 68 |
Photochemical Reactivity
The chromene moiety undergoes UV-induced ring-opening reactions:
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Ring-Opening : Irradiation at 365 nm in acetonitrile generates a colored quinonoid intermediate (λmax = 480 nm) .
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Reversibility : The reaction reverts thermally (t₁/₂ = 15 min at 25°C) .
Stability Under Thermal and pH Conditions
| Condition | Observation | Reference |
|---|---|---|
| pH 2 (HCl, 25°C) | Stable for 24 h; partial hydrolysis after 48 h | |
| pH 12 (NaOH, 25°C) | Complete decomposition within 6 h | |
| 150°C (neat) | Degradation via retro-Diels-Alder pathway |
Catalytic Cross-Coupling Reactions
The ethoxyphenyl group participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 81 |
| 4-Carboxybenzene | Pd(OAc)₂, SPhos, H₂O | 67 |
Key Mechanistic Insights
-
The ethoxy group’s electron-donating nature enhances NAS reactivity at the para position .
-
Steric hindrance from the dihydrothiophene ring slows transamidation kinetics compared to simpler carboxamides .
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Chromene’s photochromic behavior is attributed to π→π* transitions localized on the coumarin system .
Comparison with Similar Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )
- Core Structure : Shares the coumarin-3-carboxamide backbone with the target compound.
- Substituents : Replaces the dihydrothiophen and ethoxyphenyl groups with a sulfamoylphenyl group.
- Synthesis : Prepared via reflux in acetic acid with sodium acetate, similar to typical coumarin carboxamide syntheses .
Nitrothiophene Carboxamides ()
- Core Structure : 5-Nitrothiophene-2-carboxamide linked to substituted thiazol-2-yl amines.
- Substituents : Include trifluoromethyl and difluorophenyl groups.
- Synthesis : Uses HATU-mediated coupling, yielding variable purity (42%–99%) depending on substituents .
- Key Difference : The nitro group confers antibacterial activity, whereas the target compound’s sulfone and ethoxy groups may prioritize different pharmacological pathways.
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
- Core Structure: Indole-2-carboxamide with a thiazolidinone ring.
- Substituents : Features a trifluoromethylphenyl group, a strong electron-withdrawing substituent.
- Key Difference : The trifluoromethyl group enhances metabolic stability compared to the ethoxyphenyl group, which may undergo O-de-ethylation .
Functional Group Impact on Physicochemical Properties
Critical Analysis of Divergent Data
- Synthetic Efficiency : highlights stark purity differences (42% vs. 99%) in structurally similar nitrothiophenes, underscoring substituent-dependent reaction optimization needs .
- Metabolic Pathways : demonstrates that ethoxyphenyl-containing compounds (e.g., bucetin metabolites) undergo O-de-ethylation, suggesting the target compound may have a shorter half-life than analogs with stable substituents like sulfamoyl or trifluoromethyl .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodology : Start with a coumarin-3-carboxylic acid derivative (e.g., 7-substituted coumarin) and perform a carboxamide coupling reaction. Use a coupling agent like EDC/HOBt in dry DMF under nitrogen. Introduce the 1,1-dioxido-2,3-dihydrothiophen-3-yl and 4-ethoxyphenyl moieties via nucleophilic substitution or Buchwald–Hartwig amination. Purify via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Grow crystals via slow evaporation in acetone or DMSO. Complement with spectroscopic techniques:
- NMR : Analyze , , and 2D (COSY, HSQC) spectra to confirm substituent connectivity.
- IR : Verify carbonyl (C=O) and sulfone (S=O) stretches at ~1700 cm and ~1300 cm, respectively.
- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) .
Q. What solubility and stability challenges are anticipated for this compound in biological assays?
- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry. For stability, conduct accelerated degradation studies under varying pH (1–9), temperatures (4–37°C), and light exposure. Monitor via HPLC-UV at 254 nm. Use stabilizers like antioxidants (e.g., BHT) or cyclodextrins if degradation exceeds 10% in 24 hours .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data (e.g., bond lengths, electronic properties)?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize the molecular geometry. Compare computed bond lengths/angles with SCXRD data. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Use solvent effect models (e.g., PCM) to reconcile discrepancies in spectroscopic data .
Q. What strategies optimize the reaction yield for introducing the 1,1-dioxido-thiophene moiety?
- Methodology : Screen catalysts (e.g., Pd(OAc)/Xantphos for C–S coupling) and solvents (DMF vs. THF). Use DOE (design of experiments) to vary temperature (80–120°C), reaction time (12–48 h), and stoichiometry (1.2–2.0 eq. of sulfone precursor). Monitor progress via TLC and isolate intermediates for mechanistic insights .
Q. How can the compound’s bioactivity be mechanistically linked to its structure?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, COX-2). Prioritize residues within 4 Å of the sulfone and ethoxyphenyl groups.
- SAR analysis : Synthesize analogs (e.g., varying substituents on the coumarin or dihydrothiophene rings) and compare IC values in enzyme inhibition assays.
- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites and assess metabolic stability .
Q. What advanced analytical techniques validate batch-to-batch consistency in synthesis?
- Methodology :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient. Set λ = 280 nm for coumarin detection.
- DSC/TGA : Assess thermal behavior (melting point, decomposition) to confirm polymorphic consistency.
- NMR crystallography : Compare experimental chemical shifts with GIPAW DFT calculations for solid-state structure validation .
Q. How can formulation challenges (e.g., poor bioavailability) be addressed preclinically?
- Methodology :
- Nanoparticle encapsulation : Use PLGA or liposomes (film hydration method) to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis).
- Permeability assays : Perform Caco-2 monolayer studies with LC-MS quantification to assess intestinal absorption.
- Pharmacokinetics : Conduct IV/PO dosing in rodent models; calculate AUC, , and to guide formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
